molecular formula C14H14N2O4S B11023805 4-methyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

4-methyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

Cat. No.: B11023805
M. Wt: 306.34 g/mol
InChI Key: PNIZZXSAQQVBRY-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12N2O4S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methyl-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Reduction: 4-methyl-N-(4-methyl-2-aminophenyl)benzenesulfonamide.

    Oxidation: 4-carboxy-N-(4-carboxy-2-nitrophenyl)benzenesulfonamide.

Scientific Research Applications

4-methyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition, as sulfonamide derivatives are known to inhibit certain enzymes.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

4-methyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-10-3-6-12(7-4-10)21(19,20)15-13-8-5-11(2)9-14(13)16(17)18/h3-9,15H,1-2H3

InChI Key

PNIZZXSAQQVBRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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